5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C17H12O8. This compound is known for its unique structure, which includes multiple carboxylic acid groups and a central benzene ring. It is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with 2,5-dimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: Similar in structure but lacks the additional carboxylic acid groups and methyl groups.
Terephthalic acid: Another similar compound with a simpler structure and fewer functional groups.
3,3’,5,5’-Tetracarboxydiphenylmethane: A closely related compound with similar applications in MOF synthesis.
Uniqueness
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxylic acid groups and the presence of methyl groups, which enhance its ability to form stable complexes and participate in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in scientific research .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8/c1-11-3-20(14-7-17(23(29)30)10-18(8-14)24(31)32)12(2)4-19(11)13-5-15(21(25)26)9-16(6-13)22(27)28/h3-10H,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSTVKYXXSGEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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